molecular formula C15H17FN2O2 B2548094 N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide CAS No. 2093841-18-8

N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide

Cat. No. B2548094
M. Wt: 276.311
InChI Key: MLHMIEQGYWYYNY-UHFFFAOYSA-N
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Description

This compound is a type of organic compound known as an amide. Amides are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In this case, the amide is part of a larger ring structure, which is a characteristic feature of many biologically active molecules.





  • Synthesis Analysis

    The synthesis of such a compound would likely involve several steps, including the formation of the ring structure and the introduction of the acetyl and fluoro groups. Without specific information, it’s difficult to provide a detailed synthesis analysis.





  • Molecular Structure Analysis

    The molecule contains several functional groups, including an acetyl group (CH3CO-), a fluoro group (-F), and an amide group (CONH2). These groups can have significant effects on the physical and chemical properties of the molecule.





  • Chemical Reactions Analysis

    As an organic compound, this molecule could participate in various types of chemical reactions. The presence of the acetyl, fluoro, and amide groups could make it a participant in nucleophilic substitution reactions, among others.





  • Physical And Chemical Properties Analysis

    The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could make it more soluble in polar solvents.




  • Safety And Hazards

    Without specific toxicity data, it’s difficult to comment on the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.




  • Future Directions

    Future research could involve studying the biological activity of this compound, if any, and optimizing its synthesis.




    properties

    IUPAC Name

    N-(2-acetyl-8-fluoro-1,3,4,5-tetrahydro-2-benzazepin-5-yl)prop-2-enamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H17FN2O2/c1-3-15(20)17-14-6-7-18(10(2)19)9-11-8-12(16)4-5-13(11)14/h3-5,8,14H,1,6-7,9H2,2H3,(H,17,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MLHMIEQGYWYYNY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)N1CCC(C2=C(C1)C=C(C=C2)F)NC(=O)C=C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H17FN2O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    276.31 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-(2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-yl)prop-2-enamide

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